(R)-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine
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Overview
Description
®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidin-3-yloxy group and diethylamine moieties. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with pyrrolidin-3-ol.
N,N-Diethylation: The final step involves the alkylation of the amine group on the pyrimidine ring with diethylamine under basic conditions.
Industrial Production Methods
Industrial production of ®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any oxidized forms back to the parent compound.
Substitution: The pyrrolidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-cancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1-selective inhibitor with a similar pyrimidine core.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt) with a pyrimidine ring.
Uniqueness
®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
N,N-diethyl-6-[(3R)-pyrrolidin-3-yl]oxypyrimidin-4-amine |
InChI |
InChI=1S/C12H20N4O/c1-3-16(4-2)11-7-12(15-9-14-11)17-10-5-6-13-8-10/h7,9-10,13H,3-6,8H2,1-2H3/t10-/m1/s1 |
InChI Key |
VDXNECSUJPQOLY-SNVBAGLBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=NC=N1)O[C@@H]2CCNC2 |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OC2CCNC2 |
Origin of Product |
United States |
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